molecular formula C9H17N3O B15327387 2-(Methylamino)-1-(1-propyl-1h-pyrazol-5-yl)ethan-1-ol

2-(Methylamino)-1-(1-propyl-1h-pyrazol-5-yl)ethan-1-ol

Cat. No.: B15327387
M. Wt: 183.25 g/mol
InChI Key: QLRQQGWKZFUNSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylamino)-1-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol is a synthetic organic compound featuring a pyrazole core substituted with a propyl group at the 1-position and an ethanolamine side chain at the 5-position. The pyrazole scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its wide spectrum of biological activities and presence in several FDA-approved drugs . Pyrazole-containing compounds are extensively investigated for their diverse pharmacological potential, including as antibacterial, anticancer, anti-inflammatory, and antidepressant agents . The specific substitution pattern on this molecule, combining a 1-propyl group with a 2-(methylamino)ethanol side chain, suggests it may be of significant interest as a synthetic intermediate or a key scaffold for the development of novel bioactive molecules. This structural motif is reminiscent of other researched pyrazolyl derivatives, highlighting its potential utility in exploring structure-activity relationships (SAR) and optimizing properties like potency and selectivity . This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

2-(methylamino)-1-(2-propylpyrazol-3-yl)ethanol

InChI

InChI=1S/C9H17N3O/c1-3-6-12-8(4-5-11-12)9(13)7-10-2/h4-5,9-10,13H,3,6-7H2,1-2H3

InChI Key

QLRQQGWKZFUNSE-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)C(CNC)O

Origin of Product

United States

Biological Activity

2-(Methylamino)-1-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol, also known by its CAS number 1339815-19-8, is a pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C₈H₁₄N₂O
  • Molecular Weight : 154.21 g/mol
  • CAS Number : 1339815-19-8

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly focusing on its antibacterial and antifungal properties.

Antibacterial Activity

Recent studies have evaluated the compound's effectiveness against a range of bacterial strains. For instance, it was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated significant antibacterial activity.

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.019

These results suggest that the compound exhibits potent antibacterial properties, comparable to known antibiotics.

Antifungal Activity

In addition to its antibacterial properties, the compound has also been evaluated for antifungal activity. It demonstrated effectiveness against several fungal strains, including Candida albicans and Fusarium oxysporum.

Fungal StrainMIC (mg/mL)
Candida albicans0.0048
Fusarium oxysporum0.039

These findings indicate that this compound may serve as a potential antifungal agent.

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the presence of the pyrazole ring may play a crucial role in its interaction with bacterial and fungal cell membranes, disrupting their integrity and leading to cell death.

Case Studies

A notable study published in the journal "MDPI" highlighted the synthesis and biological evaluation of various pyrazole derivatives, including this compound. The study demonstrated that modifications to the pyrazole structure significantly influenced the antibacterial and antifungal activity, suggesting a structure–activity relationship (SAR) that merits further investigation .

Comparison with Similar Compounds

Compound A : 2-{[(1-Methyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol (CAS: 1157105-13-9)

  • Molecular Formula : C₇H₁₃N₃O
  • Molecular Weight : 155.2 g/mol
  • Substituents: Methyl group on pyrazole, methylamino-ethanol backbone.
  • Properties : Reported as an oil with moderate polarity; likely exhibits lower lipophilicity than the target compound due to the shorter methyl chain .

Compound B : 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a)

  • Molecular Framework : Pyrazole fused with a thiophene-carboxamide group.
  • This compound demonstrates improved solubility in polar solvents (e.g., 1,4-dioxane) compared to the target compound .

Physicochemical and Functional Comparisons

Property Target Compound Compound A Compound B
Molecular Weight ~183.2 g/mol (estimated) 155.2 g/mol 291.3 g/mol
Substituent Chain Length Propyl (C₃H₇) Methyl (CH₃) N/A
Hydrogen-Bond Donors 2 (OH, NH) 2 (OH, NH) 3 (NH₂, OH)
LogP (Estimated) ~1.2 (higher lipophilicity) ~0.5 ~0.8
Synthetic Route Likely via pyrazole alkylation Confirmed via amine-ethanol coupling Gewald reaction with malononitrile

Key Findings:

Synthetic Complexity : Compound B’s synthesis involves multicomponent reactions (e.g., Gewald reaction) , whereas the target compound and Compound A may utilize simpler alkylation or coupling strategies.

Functional Versatility: The ethanolamine group in the target compound and Compound A allows for protonation at physiological pH, making them suitable for ion-channel or GPCR targeting. In contrast, Compound B’s cyanothiophene group favors electronic interactions in enzyme inhibition .

Notes on Methodology and Data Sources

  • Synthetic Protocols : highlights 1,4-dioxane and triethylamine as common solvents/bases in pyrazole derivatization, which may apply to the target compound’s synthesis .

Q & A

Basic Research Question

  • PPE : Wear nitrile gloves and goggles to prevent skin/eye contact (classified as skin/eye irritant category 2) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts.
  • Storage : Keep in amber vials under nitrogen at –20°C to prevent degradation .

How does stereochemistry influence its interaction with biological targets?

Advanced Research Question
The β-amino alcohol group’s stereochemistry (R/S configuration) affects binding to chiral targets (e.g., enzymes). Methods to study:

  • Chiral chromatography : Separate enantiomers using columns like Chiralpak IG-3.
  • X-ray crystallography : Resolve absolute configuration, as seen in similar pyrazoles with dihedral angles <50° between aromatic rings .

What computational methods predict its metabolic stability and toxicity?

Advanced Research Question

  • ADMET prediction : Use tools like SwissADME to estimate CYP450 metabolism and hepatotoxicity.
  • Molecular dynamics (MD) simulations : Model interactions with metabolic enzymes (e.g., CYP3A4) to identify vulnerable sites .

How can stability studies under physiological conditions be conducted?

Advanced Research Question

  • pH stability : Incubate in buffers (pH 2–9) at 37°C and monitor degradation via HPLC.
  • Thermal stability : Use TGA (thermogravimetric analysis) to assess decomposition thresholds (>150°C typical for pyrazoles) .

What strategies improve yield in multi-step syntheses of this compound?

Basic Research Question

  • Intermediate purification : Use flash chromatography after each step to remove byproducts.
  • Catalyst optimization : Transition from homogeneous (e.g., Pd/C) to heterogeneous catalysts for easier recovery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.